molecular formula C10H16 B13832201 (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane CAS No. 33404-67-0

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane

Katalognummer: B13832201
CAS-Nummer: 33404-67-0
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: NJZUUYADLXBQPA-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts may be used to enhance the reaction rate and selectivity. The process is optimized to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of (1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
  • 2,5-diazabicyclo[2.2.1]heptane

Uniqueness

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

33404-67-0

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1

InChI-Schlüssel

NJZUUYADLXBQPA-BDAKNGLRSA-N

Isomerische SMILES

CC1(C[C@H]2C[C@@H]1CC2=C)C

Kanonische SMILES

CC1(CC2CC1CC2=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.